Product packaging for Disulfide, dioctadecyl(Cat. No.:CAS No. 2500-88-1)

Disulfide, dioctadecyl

Cat. No.: B1583794
CAS No.: 2500-88-1
M. Wt: 571.1 g/mol
InChI Key: MQQKTNDBASEZSD-UHFFFAOYSA-N
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Description

Fundamental Significance of Disulfide Linkages in Organic and Supramolecular Chemistry

The disulfide bond (-S-S-) is a pivotal functional group in both organic and supramolecular chemistry. Its significance stems from its unique redox activity; it can be reversibly cleaved under reducing conditions to form two thiol groups (-SH) and reformed under oxidizing conditions. This dynamic covalent chemistry is fundamental to a wide range of biological processes, most notably in the stabilization of protein tertiary and quaternary structures through cysteine-cysteine linkages. asianpubs.org

In the realm of supramolecular chemistry, the reversible nature of the disulfide bond is harnessed to create dynamic materials and systems. These "smart" materials can respond to external stimuli, such as changes in the redox environment, leading to alterations in their structure and function. nih.gov This has profound implications for applications like drug delivery, where a payload can be released in a specific, reducing environment, such as the intracellular space. nih.govresearchgate.net

Contextualizing Long-Chain Dialkyl Disulfides in Modern Materials Science and Chemical Research

Long-chain dialkyl disulfides, such as dioctadecyl disulfide, are of particular interest in modern materials science due to their ability to form highly ordered self-assembled monolayers (SAMs) on noble metal surfaces, especially gold. nist.govacs.org When dioctadecyl disulfide is exposed to a gold surface, the disulfide bond cleaves, and the resulting octadecanethiolate species chemisorb onto the gold, forming a dense, well-ordered monolayer. nist.govresearchgate.net This process is a cornerstone of surface functionalization, allowing for the precise control of surface properties like wettability, adhesion, and biocompatibility.

The long octadecyl chains play a crucial role in the formation of these high-quality monolayers. Van der Waals interactions between the long alkyl chains drive the molecules to pack closely together in an all-trans configuration, leading to a crystalline-like, erect structure. nist.gov These well-defined organic surfaces serve as ideal platforms for a variety of applications, including as corrosion inhibitors, biosensors, and components in molecular electronics. nist.gov

Furthermore, dioctadecyl disulfide is utilized in the functionalization of nanoparticles. nih.gov By adsorbing onto the surface of gold or silver nanoparticles, it can create a stable, three-dimensional SAM that imparts new properties to the nanoparticles, such as enhanced solubility in organic solvents and improved stability. nih.gov

Overview of Current Research Directions and Unresolved Questions Regarding Dioctadecyl Disulfide

Current research on dioctadecyl disulfide is multifaceted, exploring both fundamental aspects of its chemistry and its application in advanced materials.

Key Research Areas:

Self-Assembly Dynamics: High-resolution techniques like scanning tunneling microscopy (STM) and sum-frequency generation (SFG) spectroscopy are being used to probe the in-situ dynamics of SAM formation from dioctadecyl disulfide on gold surfaces. nist.govacs.org Studies have revealed a complex process involving the coexistence of disordered, low-coverage phases and ordered, crystalline phases. nist.gov Understanding the kinetics and mechanisms of this self-assembly is crucial for fabricating high-quality, defect-free monolayers.

Nanoparticle Functionalization: Research continues to explore the use of dioctadecyl disulfide to functionalize various types of nanoparticles, including those made of keratin (B1170402) and other polymers. nih.govcolab.ws A key area of investigation is the development of multi-stimuli-responsive nanoparticles for applications like controlled drug release, where changes in temperature, pH, or redox potential can trigger the release of a payload. nih.govcolab.ws

Redox-Responsive Systems: The inherent redox activity of the disulfide bond is being exploited to create novel materials. For instance, the oxidation of octadecanethiol to dioctadecyl disulfide at air-water interfaces is being studied to understand and control reactions in two-dimensional systems. asianpubs.orgasianpubs.org This has implications for creating sensors and other devices that can respond to changes in their chemical environment.

Industrial Applications: Dioctadecyl disulfide is also investigated for its role as a stabilizer and antioxidant in polymers like polyolefins. lookchem.comchemicalbook.com Its ability to decompose peroxides makes it a valuable additive in high-temperature applications. lookchem.com

Unresolved Questions:

Despite significant progress, several questions remain:

While it is established that dioctadecyl disulfide dissociatively adsorbs on gold, the precise atomic-level details of the S-S bond cleavage and subsequent Au-S bond formation are still under investigation. acs.orgresearchgate.net

The influence of solvent and other environmental factors on the kinetics and thermodynamics of SAM formation from dioctadecyl disulfide is an area of active research. nist.govacs.org

The full potential of dioctadecyl disulfide in creating complex, multi-functional surfaces and nanomaterials is yet to be realized. For example, creating patterned surfaces with distinct regions of functionality using dioctadecyl disulfide and other molecules is a promising but challenging area.

While the formation of SAMs on gold is well-studied, the behavior of dioctadecyl disulfide on other substrates, such as silver and graphite, reveals different adsorption mechanisms and resulting structures, which warrants further exploration. acs.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H74S2 B1583794 Disulfide, dioctadecyl CAS No. 2500-88-1

Properties

IUPAC Name

1-(octadecyldisulfanyl)octadecane
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InChI

InChI=1S/C36H74S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3
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InChI Key

MQQKTNDBASEZSD-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCCCCCCCCCCCCCCSSCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C36H74S2
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DSSTOX Substance ID

DTXSID5062475
Record name Disulfide, dioctadecyl
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Molecular Weight

571.1 g/mol
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Physical Description

Other Solid
Record name Disulfide, dioctadecyl
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CAS No.

2500-88-1
Record name Dioctadecyl disulfide
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Record name Dioctadecyl disulfide
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Record name Dioctadecyl disulphide
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Record name DIOCTADECYL DISULFIDE
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Synthetic Methodologies and Mechanistic Investigations in Disulfide Chemistry Pertinent to Dioctadecyl Disulfide

Strategies for the Controlled Synthesis of Long-Chain Alkanethiols

The synthesis of dioctadecyl disulfide typically begins with its corresponding thiol, 1-octadecanethiol (B147371). The controlled synthesis of long-chain alkanethiols like 1-octadecanethiol is a critical first step. Several methods have been developed for this purpose, often involving the reaction of a long-chain alkyl halide with a sulfur-containing nucleophile.

One common and well-documented method is the reaction of 1-chlorooctadecane (B165108) with sodium bisulfide (NaSH) in the presence of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide. guidechem.comchemicalbook.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the bisulfide ion (SH⁻) displaces the chloride ion from the 1-chlorooctadecane. The use of a phase-transfer catalyst is essential to facilitate the reaction between the aqueous sodium bisulfide and the organic alkyl halide. guidechem.com

Another approach involves the use of thiourea, which reacts with the alkyl halide to form an isothiouronium salt. Subsequent hydrolysis of this salt yields the desired thiol. While effective, this method can sometimes result in lower yields and more by-products compared to the sodium bisulfide method, making industrial-scale production more challenging. guidechem.com

The synthesis of long-chain thiols can also be achieved starting from the corresponding alcohol. For instance, cetyl alcohol can be catalytically substituted with hydrogen sulfide (B99878) to produce the thiol, a method that is amenable to industrialization. guidechem.com Additionally, fluorescently-labeled long-chain thiols and their corresponding disulfides have been synthesized, often starting from aromatic nitrogen heterocycles and involving a multi-step process that concludes with the use of sodium hydrogen sulfide (NaSH) to introduce the thiol group. researchgate.net

The choice of synthetic route often depends on factors such as the desired purity, yield, and scalability of the process. For laboratory-scale synthesis and applications requiring high purity, such as the formation of self-assembled monolayers, precise control over the reaction conditions is paramount. rsc.orgosti.gov

Mechanistic Exploration of Oxidative Coupling for Disulfide Formation

The formation of a disulfide bond, such as in dioctadecyl disulfide, from its corresponding thiol precursor, octadecanethiol, is an oxidative process. This transformation can be achieved through various methods, including catalysis by transition metals or mediation by non-metallic oxidants. Understanding the mechanisms of these reactions is key to controlling the synthesis and achieving high yields.

Transition Metal-Catalyzed Oxidations to Form Symmetric Disulfides

Transition metal complexes are effective catalysts for the oxidative coupling of thiols to form symmetric disulfides. rsc.orgrsc.org These reactions often proceed through the formation of a metal-thiolate intermediate. The metal center facilitates the oxidation of the thiol, which can occur through several proposed mechanisms. rsc.orgthieme-connect.com

One possible pathway involves the oxidative addition of the thiol to the metal catalyst, followed by reductive elimination to form the disulfide and regenerate the catalyst. thieme-connect.com Another mechanism suggests the formation of a metal-sulfide complex, which then reacts with another thiol molecule to produce the disulfide. thieme-connect.com Recent research has explored the use of various transition metals, including palladium, nickel, and iridium, in catalyzing these reactions. rsc.org For example, an N-heterocyclic carbene (NHC) iridium(I) complex has been shown to efficiently catalyze the aerobic oxidative coupling of thiols. rsc.org The mechanism is believed to involve the oxidation of Ir(I) to Ir(III) by oxygen, which drives the catalytic cycle. rsc.org

The choice of metal catalyst and reaction conditions can significantly influence the reaction's efficiency and selectivity. For instance, cobalt-based catalysts have been used for the aerobic oxidative coupling of thiols, with density functional theory (DFT) calculations suggesting a free radical mechanism involving the cleavage of the S-H bond by Co(III) to form a thiyl radical (RS•). acs.org Two of these thiyl radicals then couple to form the disulfide. acs.org

Non-Metallic Oxidant-Mediated Thiol-to-Disulfide Conversions (e.g., Dimethyl Sulfoxide (B87167) Systems)

Non-metallic oxidants also play a crucial role in the synthesis of disulfides. Dimethyl sulfoxide (DMSO) is a mild and inexpensive oxidant that can be used for the selective conversion of thiols to disulfides. organic-chemistry.orgbiolmolchem.com However, DMSO is a relatively weak oxidant, and its activity is often enhanced by the presence of an activator, such as an acid. biolmolchem.com

The oxidation of thiols by DMSO is believed to proceed through the formation of an intermediate where the sulfur atom of the thiol attacks the sulfur atom of the protonated DMSO. This is followed by the elimination of dimethyl sulfide and water to yield the disulfide. The reaction is often carried out under acidic conditions, and the strength of the acid can influence the reaction rate. biolmolchem.com

Iodine, in catalytic amounts, can also be used in conjunction with DMSO to facilitate the oxidative coupling of thiols. researchgate.net The proposed mechanism involves the formation of an S-iodinated thiophenol intermediate, which then reacts with another thiol molecule to produce the disulfide. researchgate.net This method has been shown to be effective for a variety of aromatic thiols at room temperature. researchgate.net

Elucidation of Reaction Kinetics and Rate Laws in Disulfide Synthesis

The study of reaction kinetics provides valuable insights into the mechanisms of disulfide synthesis. The rate of thiol-disulfide exchange reactions, for instance, is influenced by several factors, including the pKa of the thiol, the nucleophilicity of the thiolate anion, and the solvent. researchgate.netnih.gov The reaction generally follows second-order kinetics, being first order in both the thiolate and the disulfide.

Kinetic studies of thiol oxidation have revealed that the reaction can proceed through different pathways, including direct substitution and redox-mediated processes. nih.govnih.gov In some cases, the reaction may involve the formation of radical intermediates, especially when promoted by oxygen. acs.org The rate of these reactions can be significantly affected by the presence of catalysts or changes in the reaction environment. For example, applying a stretching force to a single disulfide bond has been shown to accelerate its reduction via thiol/disulfide exchange, demonstrating the force-dependence of the reaction kinetics. pnas.org

Understanding the kinetic parameters is crucial for optimizing reaction conditions to achieve high yields and selectivity in disulfide synthesis. nih.gov

Principles of Thiol-Disulfide Exchange Reactions

Thiol-disulfide exchange is a fundamental reaction in which a thiol reacts with a disulfide, resulting in the formation of a new disulfide and a new thiol. This reversible reaction is central to many biological processes, including protein folding and redox signaling. nih.govnih.gov

Nucleophilic Attack Pathways and SN2 Mechanisms at Sulfur Centers

The classical mechanism for thiol-disulfide exchange is described as a bimolecular nucleophilic substitution (SN2) reaction at one of the sulfur atoms of the disulfide bond. nih.govusp.br The reaction is initiated by the deprotonated form of the thiol, the thiolate anion (RS⁻), which acts as the nucleophile. nih.gov This nucleophile attacks one of the sulfur atoms of the disulfide (R'SSR'), leading to the formation of a transient, linear trisulfide-like transition state. nih.govrsc.org The original disulfide bond is cleaved, and a new thiol (R'SH) is released. nih.gov

Computational studies, including both density functional theory (DFT) and ab initio calculations, have provided detailed insights into the energy profile of this reaction. acs.orgacs.org These studies have shown that the reaction can proceed through a classic SN2 pathway with a single transition state or, in some cases, via an addition-elimination mechanism involving a stable trisulfide anion intermediate. acs.org The preferred pathway can depend on the substituents on the sulfur atoms and the reaction environment. acs.orgacs.org For sterically hindered disulfides, the SN2 displacement pathway is generally favored. acs.org

The nucleophilicity of the attacking thiolate is a key factor influencing the reaction rate. researchgate.net Factors that increase the electron density on the sulfur atom of the thiolate will enhance its nucleophilicity and accelerate the exchange reaction.

Influence of Redox Potentials and Environmental Conditions on Equilibrium

The equilibrium between thiols, such as octadecanethiol, and their corresponding disulfides, like dioctadecyl disulfide, is a dynamic process governed by the surrounding redox environment and various physicochemical conditions. mdpi.com The central reaction is the thiol-disulfide exchange, which mechanistically involves the nucleophilic attack of a thiolate anion (RS⁻) on a sulfur atom of a disulfide bond (R'-S-S-R'). nih.govwikipedia.org This exchange is not merely a simple oxidation or reduction in all cases; it is often a substitution reaction that rearranges disulfide bonds. mdpi.comwikipedia.org

The redox potential (E°') of a thiol/disulfide couple is a fundamental parameter that quantifies its tendency to accept or donate electrons, thereby predicting the favorability of disulfide formation or cleavage. mdpi.comnih.gov Disulfide bonds intended for structural stability, such as those in certain proteins, typically possess very low reduction potentials (e.g., < -470 mV), indicating they are highly stable and resistant to reduction. frontiersin.org In contrast, functional disulfide bonds, which are actively involved in biochemical pathways, exhibit higher reduction potentials, generally in the range of -89 to -330 mV. frontiersin.org For long-chain alkyl disulfides, the redox potential is influenced by the electronic properties of the alkyl group and the surrounding medium. While specific data for dioctadecyl disulfide is sparse, studies on related alkyl and aromatic disulfides provide insight into the range of these values.

Table 1: Standard Reduction Potentials of Representative Disulfide Compounds

Compound Reduction Potential (E°' vs. NHE) Notes
Glutathione (B108866) Disulfide -0.26 V A key biological redox buffer. nih.gov
Cystine -0.22 V The disulfide derived from the amino acid cysteine. nih.gov
Generic Functional Disulfides -89 mV to -330 mV Typical range for disulfides involved in active redox processes. frontiersin.org

This table presents representative data to illustrate the range of redox potentials in various disulfide systems.

Several environmental factors critically influence the thiol-disulfide equilibrium:

pH: The concentration of the reactive thiolate species is directly dependent on the pH of the solution and the pKa of the thiol. wikipedia.org The thiol-disulfide exchange reaction rate is significantly enhanced at a pH above the thiol's pKa (typically around 8.3-9.0 for alkyl thiols), where the deprotonated thiolate form is favored. wikipedia.orgnih.gov In acidic conditions, the equilibrium shifts toward the protonated thiol (RSH), which is not an effective nucleophile, thus inhibiting the exchange reaction. wikipedia.org

Oxidizing and Reducting Agents: The presence of oxidizing agents promotes the formation of disulfide bonds. Common laboratory oxidants include molecular oxygen, iodine, and dimethyl sulfoxide. uwaterloo.ca In biological contexts, species like hydrogen peroxide or dedicated enzymes facilitate oxidation. mdpi.com Conversely, reducing agents drive the equilibrium toward free thiols. Thiol-based reagents like dithiothreitol (B142953) (DTT) and glutathione are potent reductants that function via thiol-disulfide exchange mechanisms. mdpi.com

Solvent and Molecular Environment: The hydrophobic nature of the octadecyl chains in dioctadecyl disulfide means its chemistry is often studied in non-polar organic solvents or in organized structures like self-assembled monolayers. ontosight.aiacs.org In such environments, the accessibility of the disulfide bond to reactants is a key factor. For instance, in the formation of monolayers on a gold surface, the kinetics of adsorption and ordering of dioctadecyl disulfide are strongly dependent on its concentration and the solvent used. acs.org In anaerobic environments, environmental polysulfides have been shown to facilitate protein disulfide bond formation, acting as a sulfur source independent of oxygen. researchgate.net

Approaches to the Synthesis of Asymmetric Long-Chain Disulfides and Functionalized Derivatives

While dioctadecyl disulfide is a symmetrical molecule (R-S-S-R where both R groups are C₁₈H₃₇), significant research has focused on synthesizing asymmetric (R-S-S-R') and functionalized long-chain disulfides for applications ranging from materials science to bioconjugation. researchgate.netnih.gov The direct co-oxidation of two different thiols (e.g., octadecanethiol and another thiol, R'-SH) is generally avoided as it produces a statistical mixture of three products: two symmetric disulfides (RSSR, R'SSR') and the desired asymmetric disulfide (RSSR'). organic-chemistry.org

To achieve selectivity, methods have been developed that involve the activation of one thiol followed by reaction with a second, different thiol. A common and effective strategy involves a one-pot, two-step sequence. researchgate.netorganic-chemistry.org

Activation Step: One thiol (RSH) is reacted with an activating agent to form a sulfenyl derivative intermediate (RS-X) without significant formation of the symmetric disulfide (RSSR).

Coupling Step: A second thiol (R'SH) is added, which nucleophilically attacks the sulfenyl intermediate to form the desired asymmetric disulfide (R-S-S-R').

Several activating agents have been proven effective for this purpose:

1-Chlorobenzotriazole (BtCl): Reacting a thiol with BtCl produces a benzotriazolated thiol (RS-Bt). This intermediate readily reacts with a second thiol to yield the unsymmetrical disulfide. organic-chemistry.org

Organophosphorus Reagents: Sulfenyl bromides derived from organophosphorus compounds, such as 5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinane-2-sulfenyl bromide, serve as potent activating agents for creating asymmetric disulfides, including those involving cysteine derivatives. researchgate.net

N-Thiohydroxy Succinimide Esters (NTSEs): These reagents can be used to synthesize acyl disulfides by selective cleavage of N-S bonds. organic-chemistry.org

The synthesis of functionalized long-chain disulfides follows similar principles, where one of the thiol precursors contains a desired functional group. This approach allows for the incorporation of moieties with specific properties, such as fluorescence or bio-affinity.

Fluorescent Derivatives: Symmetrical long-chain disulfides bearing fluorescent end-groups like carbazole (B46965) have been synthesized. researchgate.net The typical synthesis involves functionalizing a long-chain bromo-alcohol, converting the alcohol to a tosylate, and finally reacting it with a sulfur source like sodium hydrogen sulfide (NaSH) to generate the thiol or disulfide. researchgate.net

Bioconjugation Derivatives: Glycopolymers have been synthesized with a pyridyl disulfide end-group. nih.gov This functional group is particularly useful as it can react specifically with a thiol on a biomolecule (like a protein or siRNA) to form a new, stable disulfide bond, effectively conjugating the polymer to the biological target. nih.gov

Stimulus-Responsive Polymers: Disulfide bonds can be incorporated into polymer backbones or as cross-linkers. core.ac.uk The resulting materials can be designed to degrade or change their properties in response to a reducing environment, a feature utilized in drug delivery systems. For example, diblock copolymer worm gels have been functionalized with disulfide groups, allowing for redox-responsive behavior. core.ac.uk

Table 2: Selected Methodologies for Asymmetric and Functionalized Disulfide Synthesis

Method Activating Agent / Key Reagent Target Product Type Key Features
Thiol Activation 1-Chlorobenzotriazole (BtCl) Asymmetric Disulfides One-pot sequence, avoids harsh oxidants. organic-chemistry.org
Thiol Activation Organophosphorus Sulfenyl Bromide Asymmetric Disulfides Good to excellent yields under mild conditions; compatible with amino acid derivatives. researchgate.net
Functional Precursor Sodium Hydrogen Sulfide (NaSH) Functionalized Symmetric Disulfides Used to convert functionalized tosylates into the corresponding thiols/disulfides. researchgate.net

Self Assembly Phenomena and Interfacial Science of Dioctadecyl Disulfide

Formation and Characterization of Self-Assembled Monolayers (SAMs) on Solid Substrates

The formation of SAMs from dioctadecyl disulfide on solid substrates is a process driven by the affinity of the sulfur headgroups for the surface, leading to the creation of a densely packed, ordered molecular film. The long octadecyl chains then align through van der Waals interactions, contributing to the stability and order of the monolayer.

The adsorption of dioctadecyl disulfide onto metal surfaces, most notably gold, is a complex process that dictates the final structure and properties of the resulting SAM. The Au(111) surface, with its well-defined crystallographic orientation, serves as an ideal substrate for studying these mechanisms.

It is widely accepted that the adsorption of dialkyl disulfides, including dioctadecyl disulfide, on gold surfaces proceeds via a dissociative mechanism. acs.orgacs.orgresearchgate.net This process involves the cleavage of the sulfur-sulfur (S-S) bond within the disulfide molecule upon interaction with the gold surface. acs.orgacs.org The resulting species are two individual octadecyl thiolate (C₁₈H₃₇S⁻) moieties that then bind to the gold surface. acs.orgacs.org This dissociative chemisorption is a key step that distinguishes the formation of SAMs from disulfides from simple physisorption. The resulting monolayers are composed of erect gold thiolate species, which are indistinguishable from those formed from the corresponding thiols. nist.gov

The driving force for this S-S bond cleavage is the formation of strong gold-sulfur (Au-S) bonds. researchgate.net This process is favored on gold surfaces, and there is no evidence to suggest the cleavage of the carbon-sulfur (C-S) bond during this process on gold. researchgate.net The formation of these stable thiolate species is fundamental to the creation of robust and well-ordered self-assembled monolayers.

The crystallographic orientation and surface structure of the gold substrate play a crucial role in the formation and ordering of dioctadecyl disulfide SAMs. The Au(111) surface, in particular, is known to undergo surface reconstruction, forming a (22 × √3) herringbone structure. acs.orgacs.org This reconstruction can influence the arrangement of the adsorbed thiolate molecules.

Studies using scanning tunneling microscopy (STM) have observed the formation of striped phases of octadecanethiolate moieties on the Au(111) surface following the S-S bond cleavage of dioctadecyl disulfide. acs.orgacs.org The periodicity and orientation of these striped phases are influenced by the underlying gold surface reconstruction. The ability of the thiolate molecules to arrange themselves in well-ordered domains is a testament to the interplay between the adsorbate-substrate and adsorbate-adsorbate interactions.

To understand the structure and properties of dioctadecyl disulfide SAMs at the molecular level, a variety of surface-sensitive analytical techniques are employed. These techniques provide insights into the orientation, ordering, and packing of the alkyl chains within the monolayer.

Sum Frequency Generation (SFG) spectroscopy is a powerful in-situ technique for probing the vibrational structure of interfaces. nist.govnist.gov SFG studies on the assembly of dioctadecyl disulfide on gold have revealed a two-phase growth mechanism. nist.govnist.gov Initially, at low coverage, a disordered phase is formed where the adsorbed thiolate fragments are upright but contain significant gauche defects in their alkyl backbones. nist.govnist.gov As the coverage increases, a critical density is reached, leading to the formation of a full-coverage crystalline phase characterized by erect, all-trans configurations of the alkane chains. nist.govnist.gov

The kinetics of the evolution of these two phases can be quantitatively described, providing a detailed picture of the self-assembly process as it happens. nist.govnist.gov The use of perdeuterated dioctadecyl disulfide in some studies helps to enhance the spectroscopic signals from the monolayer. nist.govnist.gov

Table 1: Phases of Dioctadecyl Disulfide SAMs on Gold Observed by SFG Spectroscopy nist.govnist.gov

PhaseCoverageAlkyl Chain ConformationCharacteristics
Disordered PhaseLowGauche defectsUpright orientation, disordered backbone
Crystalline PhaseFullAll-transErect and well-ordered

Scanning probe microscopy techniques, such as Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM), provide real-space imaging of surfaces with atomic or molecular resolution. acs.orgacs.orgmdpi.com STM has been instrumental in visualizing the self-assembly of dioctadecyl disulfide on Au(111). acs.orgacs.org These studies have directly observed the formation of striped phases composed of C₁₈H₃₇S⁻ moieties after the cleavage of the S-S bond. acs.orgacs.org

STM images reveal long-range, well-ordered monolayers with uniform periodicity. acs.orgacs.org The corrugation periodicities observed in these images are consistent with the molecular length of the octadecanethiolate species, further confirming the dissociative adsorption mechanism. researchgate.net The high resolution of STM allows for the detailed characterization of the packing and arrangement of the molecules within the SAM.

AFM, while often used for topographical imaging, can also provide information about the mechanical and frictional properties of the SAMs. Both AFM and STM are crucial for understanding the structural and electronic properties of these self-assembled films. mdpi.com

Structural Elucidation of Self-Assembled Films

X-ray Photoelectron Spectroscopy (XPS) for Surface Compositional Analysis

High-resolution XPS spectra of the S 2p core level are particularly informative. For dialkyl disulfide monolayers on gold, the S 2p spectrum typically reveals the chemical state of the sulfur atoms at the interface. It is widely observed that the disulfide S-S bond cleaves upon adsorption to the gold surface, leading to the formation of two gold-thiolate (Au-S) bonds per molecule. This is evidenced by the appearance of a primary doublet in the S 2p spectrum with the S 2p3/2 component typically located at a binding energy of approximately 162.0 eV. nih.gov This binding energy is characteristic of sulfur covalently bonded to gold.

In some instances, a smaller, higher-binding-energy doublet is also observed, with the S 2p3/2 peak appearing around 163.6 eV. nih.gov This feature is often attributed to the presence of unbound or physisorbed disulfide molecules, or to sulfur atoms that are not covalently bonded to the gold substrate in the same manner, possibly existing in disulfide bridges within the monolayer. nih.gov The relative intensity of these two doublets can provide a measure of the quality and completeness of the chemisorption process.

The C 1s core-level spectrum of a dioctadecyl disulfide SAM is dominated by a strong peak at a binding energy of approximately 285.0 eV, which corresponds to the carbon atoms of the long alkyl chains (C-C and C-H bonds). pradeepresearch.org A subtle shift to higher binding energy in the C 1s peak can be observed with increasing alkyl chain length, which may be related to changes in the final state relaxation of the photoemitted electron. harvard.edu The attenuation of the Au 4f signal from the underlying gold substrate upon formation of the monolayer can be used to estimate the thickness of the SAM, which for a well-ordered dioctadecyl disulfide monolayer is consistent with the length of the octadecyl chains.

Table 1: Representative XPS Binding Energies for Dioctadecyl Disulfide SAMs on Gold

Core LevelPeak ComponentTypical Binding Energy (eV)Assignment
S 2pS 2p3/2~162.0Gold-thiolate (Au-S) bond
S 2pS 2p1/2~163.2Gold-thiolate (Au-S) bond
S 2pS 2p3/2~163.6Physisorbed or unbound disulfide (S-S)
S 2pS 2p1/2~164.8Physisorbed or unbound disulfide (S-S)
C 1s-~285.0Alkyl chain carbons (C-C, C-H)
Au 4fAu 4f7/284.0Gold substrate (reference)

Note: Binding energies can vary slightly depending on the specific experimental conditions and instrument calibration.

Kinetics and Growth Models of Monolayer Assembly

The formation of a dioctadecyl disulfide SAM on a gold surface is a dynamic process that involves the transport of molecules to the surface, their adsorption, and the subsequent ordering into a densely packed monolayer. The study of the kinetics of this process provides valuable information about the underlying mechanisms of self-assembly.

The initial stages of adsorption of dialkyl disulfides from solution onto a gold surface can often be described by the Langmuir adsorption model. This model assumes that adsorption occurs at specific, localized sites on the surface and that the rate of adsorption is proportional to the concentration of the adsorbate in solution and the fraction of unoccupied surface sites. The rate of desorption is assumed to be proportional to the fraction of occupied surface sites. At equilibrium, the rates of adsorption and desorption are equal, leading to the Langmuir isotherm.

However, the self-assembly of long-chain molecules like dioctadecyl disulfide is more complex than the simple Langmuir model can fully capture. Deviations from ideal Langmuir kinetics arise from several factors, including:

Intermolecular Interactions: Strong van der Waals interactions between the long alkyl chains of neighboring molecules can influence both the rate of adsorption and the subsequent organization of the monolayer.

Surface Heterogeneity: Real gold surfaces are not perfectly uniform and may have various defects, grain boundaries, and different crystal facets, all of which can act as nucleation sites and affect the local kinetics of monolayer formation.

The formation of a dioctadecyl disulfide SAM is a process of two-dimensional crystallization. Initially, at very short adsorption times, the molecules are adsorbed on the surface in a disordered, gas-like or liquid-like phase. In this phase, the alkyl chains have a high degree of conformational freedom and are not well-ordered.

As more molecules adsorb and the surface coverage increases, a phase transition to a more ordered, crystalline-like phase occurs. Scanning tunneling microscopy (STM) studies of dioctadecyl disulfide on Au(111) have directly visualized the evolution of surface structures. These studies have shown the formation of striped phases on the gold surface, which are attributed to the C18H37S- moieties after the cleavage of the S-S bond. acs.org The molecules align in rows, with the alkyl chains tilted with respect to the surface normal.

This transition from a disordered to a crystalline phase is driven by the minimization of the free energy of the system. The energy gain from the strong van der Waals interactions between the long, closely packed alkyl chains in an ordered configuration outweighs the loss of conformational entropy of the individual chains. This ordering process is often the rate-limiting step in the formation of a high-quality SAM and can continue for several hours.

The final structure and properties of a dioctadecyl disulfide SAM are largely determined by the conformation and ordering of the octadecyl chains. In a well-ordered, crystalline SAM, the alkyl chains adopt a low-energy, all-trans configuration. This extended, zigzag conformation allows for maximal van der Waals interactions between adjacent chains, leading to a densely packed and stable monolayer.

For long-chain alkanethiolate SAMs, it has been observed that the density of gauche defects decreases as the chain length increases. acs.orgresearchgate.netresearcher.life This is because the energetic penalty for introducing a disordering kink is greater for longer chains due to the larger loss of stabilizing van der Waals interactions. Therefore, it is expected that well-formed dioctadecyl disulfide monolayers will have a low concentration of gauche defects and a high degree of crystalline order.

Comparative Studies of Dialkyl Disulfides vs. Dialkyl Thiols and Sulfides in SAM Formation

To better understand the unique aspects of dioctadecyl disulfide in SAM formation, it is instructive to compare its behavior to that of related organosulfur compounds, namely octadecanethiol and dioctadecyl sulfide (B99878).

When comparing the self-assembly of dialkyl disulfides and alkanethiols on gold, a key finding is that both types of molecules form structurally similar monolayers. harvard.edudtic.mil XPS and ellipsometry measurements show that the resulting SAMs have indistinguishable thicknesses and surface compositions, which strongly suggests that the disulfide bond of the dialkyl disulfide cleaves to form the same gold-thiolate species on the surface as the corresponding alkanethiol. harvard.edudtic.mil The rates of formation of SAMs from either precursor are also comparable. harvard.edu

However, a significant difference emerges in competitive adsorption experiments. When a gold surface is exposed to a solution containing a mixture of an alkanethiol and a dialkyl disulfide, there is a strong preference for the adsorption of the alkanethiol. harvard.edudtic.mil This preference can be as high as 75:1 in favor of the thiol. harvard.edudtic.mil This suggests that the activation barrier for the chemisorption of the thiol is lower than that for the dissociative chemisorption of the disulfide.

In contrast to dialkyl disulfides and alkanethiols, dialkyl sulfides (R-S-R) adsorb non-dissociatively on gold surfaces. STM studies have shown that dioctadecyl sulfide forms well-ordered, striped-phase monolayers on gold, similar to what is observed on an inert substrate like graphite. acs.org This indicates that the sulfide molecules are physisorbed on the gold surface without the cleavage of the C-S bonds. This difference in adsorption mechanism (chemisorption for disulfides and thiols versus physisorption for sulfides) leads to significant differences in the thermal and chemical stability of the resulting monolayers, with the chemisorbed layers being much more robust.

Table 2: Comparison of SAM Formation from Different Organosulfur Precursors on Gold

PrecursorAdsorption MechanismResulting Surface SpeciesAdsorption Preference in Competition with Thiols
Dioctadecyl Disulfide Dissociative ChemisorptionGold OctadecanethiolateLow
Octadecanethiol ChemisorptionGold OctadecanethiolateHigh
Dioctadecyl Sulfide PhysisorptionDioctadecyl SulfideNot applicable

Organization of Dioctadecyl Disulfide in Lipid and Amphiphilic Assemblies in Solution

While the primary focus of research on dioctadecyl disulfide has been on its self-assembly at solid-liquid interfaces, its behavior in solution, particularly in the context of lipid and amphiphilic assemblies, is also of interest. As a molecule with two long hydrophobic alkyl chains and a polarizable disulfide headgroup, dioctadecyl disulfide possesses amphiphilic character, although it is weakly so compared to traditional surfactants with highly polar headgroups.

In an aqueous environment, the strong hydrophobic effect would drive the dioctadecyl chains to aggregate in order to minimize their contact with water molecules. It is therefore expected that dioctadecyl disulfide would readily incorporate into lipid bilayers, such as those that form liposomes or cell membranes. Within a lipid bilayer, the two octadecyl chains would align with the acyl chains of the surrounding lipid molecules, while the disulfide headgroup would likely reside in the interfacial region of the bilayer, near the lipid headgroups. The presence of the disulfide bond could introduce a site for redox activity within the membrane, potentially influencing its properties or allowing for triggered release from a liposomal drug delivery system.

In non-polar organic solvents, amphiphilic molecules can form reverse micelles, where the polar headgroups are sequestered in the core of the aggregate and the hydrophobic tails extend into the solvent. While dioctadecyl disulfide itself is unlikely to form stable reverse micelles on its own due to the weak polarity of the disulfide group, it could potentially co-assemble with more polar amphiphiles in such structures.

The incorporation of disulfide bonds into the structure of amphiphilic molecules is a strategy that has been explored for the development of redox-responsive drug delivery systems. nih.gov In these systems, the disulfide bond can be cleaved by reducing agents such as glutathione (B108866), which is present at higher concentrations inside cells than outside. This cleavage can trigger the disassembly of the amphiphilic aggregate and the release of an encapsulated drug. While these studies typically involve more complex amphiphiles than simple dioctadecyl disulfide, they highlight the potential for the disulfide moiety to impart functionality to self-assembled systems in solution.

Self-Assembly in Solution Phase (e.g., Micellar Structures)

The formation of micelles is a hallmark of amphiphilic molecules in solution, occurring above a specific concentration known as the critical micelle concentration (CMC). This process is driven by the hydrophobic effect, where the nonpolar tails of the amphiphiles aggregate to minimize their contact with the aqueous environment, while the polar head groups remain exposed to the solvent.

In the case of dioctadecyl disulfide (C36H74S2), a symmetrical molecule comprising two eighteen-carbon alkyl chains linked by a disulfide bond, its structure is overwhelmingly hydrophobic. The molecule lacks a distinct hydrophilic head group that is characteristic of traditional surfactants. Consequently, the formation of conventional micellar structures in aqueous solutions is not a prominent feature of its solution-phase behavior. Scientific literature extensively documents the self-assembly of dioctadecyl disulfide on surfaces, particularly gold, where the disulfide bond cleaves, and the resulting octadecanethiolate species form a dense monolayer. However, there is a notable absence of studies reporting a critical micelle concentration or detailing the formation of micellar aggregates of pure dioctadecyl disulfide in aqueous or common organic solvents.

While the disulfide linkage can be considered a site of slightly higher polarity compared to the long alkyl chains, this is insufficient to drive the self-assembly into well-defined micellar structures in the manner of true amphiphiles. The dominant intermolecular forces in solution are the van der Waals interactions between the long alkyl chains, which would favor aggregation into less-defined, potentially crystalline or amorphous precipitates rather than dynamic micellar assemblies.

Interactions with Other Amphiphilic Molecules in Mixed Systems

The behavior of amphiphilic molecules can be significantly altered in the presence of other surfactants, leading to the formation of mixed micelles with properties that are often non-additive of the individual components. These interactions are governed by factors such as electrostatic forces, steric hindrance, and the geometry of the constituent molecules.

Research into the specific interactions of dioctadecyl disulfide with other amphiphilic molecules in mixed systems in a solution phase is limited. The pronounced hydrophobicity and non-amphiphilic character of dioctadecyl disulfide make its incorporation into the micellar structures of conventional surfactants challenging. For it to participate in a mixed micelle, it would need to be solubilized within the hydrophobic core of micelles formed by another surfactant.

Studies on disulfide-containing amphiphiles often involve more complex molecules where the disulfide bond is part of a larger, intentionally designed amphiphilic structure, for instance, in redox-responsive polymers or lipids for drug delivery applications. In these systems, the disulfide bond acts as a cleavable linker rather than the primary driver of self-assembly. There is a lack of specific research detailing the synergistic or antagonistic effects of dioctadecyl disulfide on the CMC or micellar properties of common surfactants like sodium dodecyl sulfate (B86663) (SDS) or cetyltrimethylammonium bromide (CTAB).

The primary role of dioctadecyl disulfide in mixed systems, as suggested by the literature, is in the context of forming mixed self-assembled monolayers on surfaces. In these systems, it can be co-adsorbed with other thiols or disulfides to tune the surface properties of the resulting monolayer.

Theoretical and Computational Chemistry Approaches to Dioctadecyl Disulfide Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of dioctadecyl disulfide. While comprehensive DFT studies specifically targeting dioctadecyl disulfide are not extensively documented in publicly available literature, the principles and findings from studies on analogous long-chain dialkyl disulfides and alkanethiols provide a strong basis for understanding its behavior.

DFT calculations can be employed to determine key electronic properties of the dioctadecyl disulfide molecule. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for predicting its susceptibility to electron donation and acceptance, respectively. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability.

Furthermore, DFT is used to model the bond dissociation energy of the sulfur-sulfur bond, which is a critical parameter for understanding the chemical stability of the molecule and its tendency to form thiyl radicals. This information is vital for applications where the molecule might be subjected to thermal or photochemical stress.

In the context of its interaction with metal surfaces, such as gold, DFT calculations can predict the adsorption strength and geometry of dioctadecyl disulfide. These calculations help in understanding the nature of the sulfur-gold interaction, which is fundamental to the formation of self-assembled monolayers. The density functional tight-binding (DFTB) method, a computationally efficient approximation of DFT, has also been utilized to model the complex interfaces between alkanethiols and gold surfaces, providing insights into binding geometries and energies. It is important to note that conventional DFT methods may have limitations in accurately describing dispersive forces and bond-breaking processes, which can be significant in these systems.

A summary of typical parameters obtained from DFT calculations for similar long-chain sulfur compounds is presented in Table 1.

Table 1: Representative Electronic Properties of Long-Chain Sulfur Compounds from DFT Calculations

Property Typical Calculated Value Range Significance
HOMO Energy -6.0 to -7.5 eV Relates to the ability to donate electrons.
LUMO Energy -0.5 to 1.0 eV Relates to the ability to accept electrons.
HOMO-LUMO Gap 5.5 to 8.5 eV Indicator of chemical stability and reactivity.
S-S Bond Dissociation Energy 50 to 70 kcal/mol Reflects the strength of the disulfide bond.

Molecular Dynamics Simulations for Self-Assembly and Interfacial Phenomena

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior of molecules and their assemblies. In the case of dioctadecyl disulfide, MD simulations can provide detailed insights into the processes of self-assembly and the behavior of the molecule at interfaces, which are central to many of its applications.

MD simulations can model the spontaneous organization of dioctadecyl disulfide molecules into ordered structures, such as monolayers on solid substrates or aggregates in solution. By simulating the motion of individual atoms over time, governed by a set of force fields, researchers can observe the formation of these self-assembled structures and analyze the intermolecular interactions that drive this process. These interactions are primarily van der Waals forces between the long octadecyl chains and interactions involving the disulfide headgroups.

At interfaces, such as the air-water or a solid-liquid interface, MD simulations can reveal the orientation and conformation of dioctadecyl disulfide molecules. For instance, at the air-water interface, the hydrophobic octadecyl chains are expected to extend into the air, while the more polar disulfide group interacts with the water surface. MD simulations can quantify the degree of ordering and the tilt angle of the alkyl chains with respect to the surface normal.

Key parameters that can be extracted from MD simulations of dioctadecyl disulfide systems are summarized in Table 2.

Table 2: Key Parameters from Molecular Dynamics Simulations of Long-Chain Amphiphile Systems

Parameter Description Typical Insights Gained
Order Parameter (S) A measure of the orientational order of the alkyl chains. Quantifies the degree of alignment and packing efficiency in self-assembled structures.
Tilt Angle (θ) The average angle of the molecular axis with respect to the surface normal. Describes the collective orientation of molecules in a monolayer.
Radial Distribution Function (g(r)) Describes the probability of finding a particle at a distance r from a reference particle. Reveals the local packing and structure of molecules in an assembly.
Diffusion Coefficient (D) A measure of the translational mobility of molecules. Characterizes the dynamics of molecules within a monolayer or at an interface.

Modeling of Adsorption Isotherms and Surface Interactions

The adsorption of dioctadecyl disulfide onto solid surfaces is a critical aspect of its application in surface modification and the formation of self-assembled monolayers. The relationship between the concentration of the adsorbate in solution and the amount adsorbed on the surface at a constant temperature is described by an adsorption isotherm. Several theoretical models can be used to analyze experimental adsorption data and gain insights into the adsorption process.

Commonly used adsorption isotherm models include the Langmuir, Freundlich, and Temkin isotherms.

Langmuir Isotherm : This model assumes monolayer adsorption onto a surface with a finite number of identical and equivalent adsorption sites. It is often used to describe chemisorption processes where strong, specific interactions occur between the adsorbate and the surface. The Langmuir model can be used to determine the maximum adsorption capacity of the surface.

Freundlich Isotherm : This is an empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heats. It is generally applicable to multilayer adsorption.

Temkin Isotherm : This model takes into account the interactions between adsorbate molecules. It assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to adsorbate-adsorbate interactions.

While specific studies modeling the adsorption isotherms of dioctadecyl disulfide are scarce, research on the adsorption of shorter-chain dialkyl disulfides, such as dimethyl disulfide, on adsorbents like activated carbon has shown that the Langmuir model can provide a good fit to the experimental data, suggesting a monolayer adsorption process.

The interaction of dioctadecyl disulfide with surfaces, particularly gold, is of significant interest for the formation of self-assembled monolayers. Computational modeling can be used to calculate the interaction energies between the disulfide molecule and the surface. These calculations can help to understand the strength of the adsorption and the preferred binding sites on the surface. For example, quantum chemical calculations can be used to determine the adsorption energy, which is a key parameter in understanding the stability of the resulting monolayer.

A comparison of the key features of these adsorption isotherm models is provided in Table 3.

Table 3: Comparison of Common Adsorption Isotherm Models

Isotherm Model Key Assumptions Information Provided
Langmuir Monolayer adsorption on a homogeneous surface with no interaction between adsorbed molecules. Maximum monolayer adsorption capacity (qm) and Langmuir constant (KL) related to the energy of adsorption.
Freundlich Multilayer adsorption on a heterogeneous surface with a non-uniform distribution of adsorption energies. Freundlich constants (KF and n) related to the adsorption capacity and intensity, respectively.

Environmental Behavior and Safety Assessment Methodologies for Long Chain Disulfides

Principles and Application of PBT/vPvB Assessment Frameworks

The assessment of substances for their potential to be Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB) is a cornerstone of chemical regulation, notably under the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. europa.eurivm.nl The core concern is that substances that remain in the environment for extended periods and accumulate in living organisms can lead to unpredictable long-term effects, even at low concentrations. europa.eu Once released, exposure to these substances is difficult to reverse. europa.eu

A PBT/vPvB assessment is required for all substances for which a chemical safety assessment must be conducted, generally those manufactured or imported in quantities of 10 tonnes or more per year. europa.eurivm.nlumweltbundesamt.de The framework, detailed in Annex XIII of REACH, provides specific criteria for the P, B, and T properties. reachonline.eureachonline.eu The assessment process is stepwise, beginning with screening based on available data and potentially moving to higher-tier testing if screening criteria are met. umweltbundesamt.de A "weight-of-evidence determination" is employed, which considers all available information together, including modeling, in vitro tests, animal data, and data from similar substances through a category or read-across approach. reachonline.eu

Table 1: PBT/vPvB Criteria According to REACH Annex XIII

PropertyPBT CriteriavPvB Criteria
PersistenceHalf-life > 40 days in freshwater or Half-life > 60 days in marine water or Half-life > 120 days in freshwater sediment or Half-life > 180 days in marine sediment or Half-life > 120 days in soilHalf-life > 60 days in fresh/marine water or Half-life > 180 days in fresh/marine sediment or soil
BioaccumulationBioconcentration Factor (BCF) > 2000 L/kgBioconcentration Factor (BCF) > 5000 L/kg
ToxicityLong-term No-Observed Effect Concentration (NOEC) < 0.01 mg/L or Classified as Carcinogenic, Mutagenic, or Toxic for Reproduction (CMR Cat 1A or 1B) or Other evidence of chronic toxicity (e.g., STOT RE Cat 1 or 2)Not applicable

Source: Adapted from REACH Annex XIII. reachonline.eu

Persistence is the property of a substance to remain in the environment before being transformed by biological or chemical processes. ecetoc.org The evaluation of persistence for a substance like dioctadecyl disulfide involves a tiered approach, typically starting with screening tests for ready biodegradability (e.g., OECD 301 series, OECD 310). ecetoc.orgsmithers.com If a substance passes the stringent criteria of these tests (e.g., >60% mineralization to CO2 within a 10-day window), it is considered "readily biodegradable" and not persistent. smithers.com

However, long-chain substances like dioctadecyl disulfide present significant methodological challenges for standard aqueous biodegradation tests. cefic-lri.orgumweltbundesamt.de Key physicochemical properties, such as extremely low water solubility and a high octanol-water partition coefficient (log Kow), hinder the bioavailability of the substance to the test microorganisms in the aqueous phase. cefic-lri.org

Table 2: Relevant Physicochemical Properties of Disulfide, dioctadecyl

PropertyValueImplication for Testing
Molecular FormulaC36H74S2nih.govlookchem.comstenutz.euHigh molecular weight
Molecular Weight571.1 g/mol nih.govlookchem.comLow volatility, low water solubility
Melting Point52 to 59 °C lookchem.comthegoodscentscompany.comchemicalbook.comSolid at ambient temperature
Water SolubilityInsoluble lookchem.comchemicalbook.comLow bioavailability in standard aqueous tests
logP (o/w)~18.6 - 19.47 (estimated) thegoodscentscompany.comHigh potential for adsorption to organic matter and surfaces

Due to these properties, a negative result in a ready biodegradation test may not reflect the substance's true biodegradability but rather its lack of availability. Therefore, the assessment must consider enhanced test methods or move to higher-tier simulation studies (e.g., OECD 307, 308, 309) which evaluate degradation in more environmentally relevant matrices like soil, sediment, and surface water over longer periods. ecetoc.orgcefic-lri.orgconcawe.eu These tests are designed to provide degradation half-lives that can be directly compared to the P and vP criteria. ecetoc.org For highly adsorptive substances, degradation in soil and sediment compartments is of primary importance.

Bioaccumulation is the net uptake of a chemical by an organism from all exposure routes, including water, food, and sediment. The primary screening indicator for bioaccumulation potential is the octanol-water partition coefficient (log Kow). umweltbundesamt.de For dioctadecyl disulfide, the estimated log Kow is exceptionally high (~18.6-19.47), which strongly suggests a very high potential to partition from water into the fatty tissues of organisms. thegoodscentscompany.com

Experimentally determining the bioconcentration factor (BCF) in aquatic organisms (e.g., via OECD Test Guideline 305) for a substance with such high hydrophobicity is practically unfeasible. The low water solubility makes it difficult to maintain stable exposure concentrations, and the substance is likely to adsorb strongly to the surfaces of the test system. reach.lu

Therefore, the assessment of bioaccumulation potential for dioctadecyl disulfide relies on a weight-of-evidence approach. This involves:

Physicochemical Properties: The very high log Kow serves as a primary piece of evidence indicating a high propensity for bioaccumulation.

Quantitative Structure-Activity Relationship (QSAR) Models: BCF models can provide estimated values, although their reliability may be limited for substances with extremely high log Kow values that fall outside the model's applicability domain.

Read-Across: Data from structurally similar long-chain alkyl compounds may be used to inform the assessment, although direct analogues may be scarce.

Given the BCF criteria (B: >2000, vB: >5000), a substance with the physicochemical profile of dioctadecyl disulfide would be a candidate for fulfilling the B and vB criteria, pending a full weight-of-evidence evaluation. reachonline.eu

Analytical Methodologies for Environmental Monitoring and Fate Studies

To monitor the presence and study the environmental fate of dioctadecyl disulfide, robust analytical methodologies are required. The analysis of high molecular weight, non-volatile, and highly lipophilic compounds in complex environmental matrices like soil, sediment, and water presents a multi-step challenge involving extraction, clean-up, and instrumental detection. nih.govresearchgate.net

Sample Extraction: The primary goal is to efficiently transfer the target analyte from the environmental matrix into a solvent. For solid samples like soil and sediment, traditional Soxhlet extraction has been widely used. researchgate.net More modern instrumental techniques include Accelerated Solvent Extraction (ASE) or Pressurised Fluid Extraction, which use elevated temperatures and pressures to reduce extraction time and solvent consumption. researchgate.netnih.gov For aqueous samples, Liquid-Liquid Extraction (LLE) with a non-polar solvent or Solid-Phase Extraction (SPE) is commonly employed to isolate and concentrate the analyte. nih.gov

Sample Clean-up: Environmental extracts often contain a multitude of co-extracted substances (e.g., lipids, humic acids) that can interfere with the final analysis. nih.gov Clean-up procedures are essential to remove these matrix interferences. Techniques such as column chromatography using adsorbents like silica (B1680970) or florisil (B1214189) are frequently used.

Instrumental Analysis: Due to its high molecular weight and low volatility, dioctadecyl disulfide is not well-suited for analysis by Gas Chromatography (GC). The most appropriate technique is High-Performance Liquid Chromatography (HPLC) , often coupled with a mass spectrometer. nih.govhyperwriteai.comLC-Mass Spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) provides the high selectivity and sensitivity needed to detect and quantify the target compound at trace levels in complex environmental samples. researchgate.net The use of high-resolution mass spectrometry (HRMS) can further aid in the unambiguous identification of the compound. nih.govpnnl.gov

Considerations for Safe Handling and Disposal in Research and Industrial Contexts

Safe handling and disposal of dioctadecyl disulfide are guided by standard laboratory and industrial hygiene practices to minimize exposure and environmental release.

Handling:

Ventilation: Handling should be performed in a well-ventilated area. For operations that may generate dust or aerosols, local exhaust ventilation should be used. usu.edu

Personal Protective Equipment (PPE): Appropriate PPE is crucial to prevent skin and eye contact. This includes safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile rubber), and protective clothing. usu.edu

Hygiene Practices: Avoid direct contact with the substance. Do not eat, drink, or smoke in areas where chemicals are handled. Hands should be washed thoroughly after handling. Contaminated clothing should be removed and laundered before reuse. usu.edu

Spill Management: In case of a spill, the material should be swept up carefully to avoid dust formation and collected into a suitable, labeled container for disposal. tion.co.uk

Table 3: Recommended Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRecommended EquipmentStandard
Eye/Face ProtectionSafety glasses with side-shields or gogglesEN 166 (EU) or NIOSH (US) approved
Skin ProtectionChemical-resistant, impervious gloves (e.g., nitrile rubber)Inspect prior to use
Body ProtectionLong-sleeved clothing, lab coatAppropriate for the task
Respiratory ProtectionNot required under normal use with adequate ventilation. Use approved respirator if dust is generated.Follow local regulations

Storage and Disposal:

Storage: The compound should be stored in a tightly closed, properly labeled container in a dry, cool, and well-ventilated place. tion.co.uk It should be stored away from incompatible materials such as strong oxidizing agents.

Disposal: Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations. danielshealth.comupenn.edu As an organic chemical, it should not be disposed of down the drain. upenn.edu The preferred method of disposal for this type of chemical waste is typically controlled incineration by a licensed waste disposal company. tion.co.uk Empty containers should be treated as the product itself and disposed of properly. danielshealth.comnd.edu

Future Prospects and Emerging Research Directions

Integration of Dioctadecyl Disulfide into Nanotechnology and Advanced Functional Materials

The integration of dioctadecyl disulfide into nanotechnology is primarily driven by its capacity to form highly ordered self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold (Au). This process is a cornerstone of surface functionalization, allowing for precise control over the chemical and physical properties of a material at the nanoscale.

When dioctadecyl disulfide is exposed to a gold surface, the disulfide (S-S) bond cleaves, and the resulting octadecanethiolate species chemisorb onto the gold. This forms a dense, well-ordered monolayer where the long octadecyl chains, driven by van der Waals interactions, align themselves, creating a highly structured surface.

Recent research using scanning tunneling microscopy (STM) has provided nanoscopic insights into this self-assembly process on Au(111) surfaces. Observations reveal the formation of distinct "striped phases" composed of C18H37S- moieties resulting from the S-S bond cleavage. acs.org This contrasts with its assembly on graphite, where the molecule adsorbs non-dissociatively, forming well-ordered monolayers with a uniform periodicity. acs.org

The ability to create these robust and ordered SAMs makes dioctadecyl disulfide a candidate for various advanced functional materials:

Corrosion Inhibitors: The dense hydrophobic barrier formed by the octadecyl chains can protect metal surfaces from corrosive agents.

Molecular Electronics: SAMs can act as ultrathin dielectric layers or as matrices for immobilizing other functional molecules in electronic components.

Biosensors: By modifying the terminal end of the octadecyl chains, surfaces can be tailored to selectively bind to specific biological molecules.

Functionalized Nanoparticles: Dioctadecyl disulfide can be used to coat nanoparticles, creating a stable organic shell. This shell can enhance the solubility of nanoparticles in organic solvents, prevent aggregation, and provide a platform for further chemical modification.

Table 1: Applications of Dioctadecyl Disulfide in Nanotechnology

Application AreaFunction of Dioctadecyl DisulfideKey Underlying Property
Surface Functionalization (SAMs)Forms highly ordered, dense monolayers on gold surfaces.Cleavage of S-S bond and strong Au-thiolate interaction; van der Waals forces between alkyl chains. acs.org
Nanoparticle StabilizationCreates a stable, three-dimensional SAM on nanoparticle surfaces.Improves solubility in organic media and prevents aggregation.
Molecular ElectronicsActs as an ultrathin insulating layer or a structural component.Formation of defect-free, ordered monolayers with controlled thickness.
Corrosion InhibitionForms a protective, hydrophobic barrier on metal surfaces.Dense packing and hydrophobicity of the octadecyl chains.

Development of Multi-Stimuli Responsive Disulfide-Based Systems

The disulfide bond is a dynamic covalent bond, meaning it can be reversibly cleaved and reformed. This property is central to the development of "smart" or multi-stimuli responsive materials that can change their structure and function in response to specific environmental triggers.

The primary stimulus for disulfide bonds is the redox environment. In the presence of reducing agents, such as glutathione (B108866) (GSH), which is found in high concentrations inside cells, the disulfide bond is cleaved to form two thiol groups (-SH). mdpi.comscispace.com Conversely, under oxidizing conditions, these thiols can recombine to form a disulfide bond. This reversible chemistry is being harnessed to create sophisticated drug delivery systems and adaptive materials.

Researchers are designing multi-stimuli systems that respond to both the redox environment and another trigger, such as pH, temperature, or light. mdpi.comnih.gov For example, a nanocarrier for drug delivery could be engineered to be stable in the bloodstream (neutral pH, low GSH) but to release its payload inside a cancer cell, which has a slightly more acidic and highly reducing environment. mdpi.com

In such a system, dioctadecyl disulfide could play a crucial role. The long, hydrophobic octadecyl chains can drive the self-assembly of nanoparticles or micelles, forming a stable core for encapsulating hydrophobic drugs. The disulfide bond would act as a cleavable linker, which, upon entering a target cell and encountering high levels of GSH, would break apart, leading to the disassembly of the nanocarrier and the release of the drug. mdpi.comnih.gov

Table 2: Principles of Multi-Stimuli Responsive Systems Using Disulfide Bonds

StimulusMechanismPotential Application
Redox (e.g., Glutathione)Cleavage of disulfide (S-S) bond to form two thiol (-SH) groups. scispace.comTriggered drug release in the intracellular environment. mdpi.com
pHProtonation/deprotonation of other functional groups in the system, causing swelling or conformational changes.Targeting acidic tumor microenvironments or endosomes. mdpi.com
TemperaturePhase transitions in thermo-responsive polymers integrated into the system.On-demand release triggered by localized heating.
Redox + pH (Dual-Stimuli)System requires both an acidic environment and a reducing agent to fully activate and release its cargo.Enhanced specificity for targeted cancer therapy. mdpi.comnih.gov

Advancements in In Situ Characterization of Dynamic Self-Assembled Systems

Understanding and controlling the formation of materials from molecules like dioctadecyl disulfide requires advanced characterization techniques that can monitor the dynamic processes of self-assembly in real-time and at the molecular level. In situ characterization methods are crucial for observing the transient states, kinetics, and mechanisms that govern the formation of these complex structures.

Several powerful techniques are being employed to study the self-assembly of disulfide-containing molecules:

Scanning Tunneling Microscopy (STM): As demonstrated in studies of dioctadecyl disulfide on gold, STM provides real-space images of surfaces with atomic or molecular resolution. acs.org It allows researchers to directly visualize the formation of monolayers, the packing of molecules, the presence of defects, and the different phases that may coexist during the assembly process. acs.org

Electrochemical Impedance Spectroscopy (EIS): EIS is a highly sensitive technique used to probe interfacial properties. It can monitor the self-assembly of molecules like disulfides onto a conductive surface in real-time by measuring changes in the interfacial capacitance. rsc.org This method can distinguish different stages of adsorption, such as an initial fast adsorption step followed by a longer-term consolidation of the monolayer. rsc.org

X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition and chemical state of a surface. It is used to confirm the cleavage of the disulfide bond upon adsorption on gold by detecting the presence of thiolate species. researchgate.net

Fluorescence Microscopy and Spectroscopy: Techniques like Fluorescence Lifetime Imaging Microscopy (FLIM) and Fluorescence Lifetime Correlation Spectroscopy (FLCS) are being used to study the early stages of self-assembly of supramolecular polymers with single-molecule resolution, providing insights into formation kinetics and molecular packaging. rsc.org

These advanced methods are moving the field beyond static pictures of the final assembled structure, providing a deeper understanding of the pathways and dynamics of assembly. This knowledge is essential for designing and fabricating higher-quality, defect-free functional materials.

Exploration of Novel Bio-Inspired Applications for Disulfide-Containing Compounds

Nature frequently uses disulfide bonds to control the structure and function of peptides and proteins. Scientists are drawing inspiration from these biological systems to create novel materials and processes. The chemistry of the disulfide bond, the key functional group in dioctadecyl disulfide, is central to these bio-inspired strategies.

Emerging research directions include:

Biomimetic Folding and Assembly: Disulfide bonds are critical for the correct three-dimensional folding of many proteins. Researchers are mimicking this process to synthesize complex peptides and proteins chemically. nih.govresearchgate.net By controlling the formation of disulfide bridges, it is possible to guide the folding of synthetic molecules into specific, functional conformations.

Peptide-Mediated Disulfide Interchange: An innovative approach for fabricating protein microparticles uses a redox-active peptide, glutathione, to trigger the formation of intermolecular disulfide bonds between protein molecules. researchgate.net This bio-inspired method avoids harsh chemical crosslinkers and allows for the creation of pure protein microparticles under physiological conditions for applications in biocatalysis and drug delivery. researchgate.net

Catalytic Thiol-Disulfide Exchange: Inspired by enzymes that manage disulfide bonds in nature, researchers have found that selenium-containing compounds like selenocystine (B224153) can act as catalysts to accelerate thiol-disulfide exchange. nih.govresearchgate.net This allows dynamic chemical systems based on disulfide bonds to reach equilibrium much faster at physiological pH, which is crucial for developing dynamic materials that can adapt and function in biological environments. nih.govresearchgate.net

Bio-inspired Organic Cathode Materials: Researchers have synthesized novel poly(catechol sulfide) copolymers inspired by natural compounds. rsc.org These materials, which contain sulfide (B99878) linkages, are being explored as sustainable, high-power organic cathode materials for lithium metal batteries, demonstrating how bio-inspiration can lead to advances in energy storage technology. rsc.org

These explorations highlight a trend toward harnessing the dynamic and reversible nature of the disulfide bond, a strategy perfected by nature, to build the next generation of advanced, functional, and sustainable materials.

Q & A

Advanced Research Question

  • LC-MS/MS with APCI Ionization : Optimized for non-polar compounds. Use a C18 column and gradient elution (acetonitrile/water) for separation. Detection limit: ~0.1 ppm .
  • Leachable Studies : Simulate drug product storage conditions (e.g., 40°C/75% RH) and extract using solvents like hexane or ethanol. Quantify via external calibration curves .

What safety considerations are critical when handling dioctadecyl disulfide, given limited toxicological data?

Basic Research Question

  • Exposure Controls : Use fume hoods, impervious gloves (nitrile), and respirators with organic vapor cartridges .
  • Alternate Toxicity Models : Employ in silico tools (e.g., OECD QSAR Toolbox) to predict acute toxicity. Cross-validate with Daphnia magna assays for aquatic toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.